molecular formula C13H14N2O B4082812 2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

Cat. No.: B4082812
M. Wt: 214.26 g/mol
InChI Key: LGQXFHDNYCTHHE-UHFFFAOYSA-N
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Description

2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a propanoyl group at the 2-position and a carbonitrile group at the 1-position of the 3,4-dihydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to prepare 3,4-dihydroisoquinolines from β-phenylethylamines. The reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting 3,4-dihydroisoquinoline can then be further functionalized to introduce the propanoyl and carbonitrile groups .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline

Properties

IUPAC Name

2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQXFHDNYCTHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=CC=CC=C2C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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